An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic organic compound belonging to the 1,8-naphthyridine class of molecules. This scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and known biological activities, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, also known as Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, possesses the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol . The structure features a fused bicyclic system composed of two pyridine rings, with a methyl group at position 7, a hydroxyl group (in its tautomeric keto form) at position 4, and an ethyl carboxylate group at position 3.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| CAS Number | 13250-96-9 |
| PubChem CID | 5373687 |
| IUPAC Name | ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate |
| Tautomeric Form | Predominantly exists in the 4-oxo form: ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
The primary synthetic route to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is the Gould-Jacobs reaction. This reaction involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Experimental Protocol: Gould-Jacobs Reaction
Materials:
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2-amino-6-methylpyridine
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Diethyl ethoxymethylenemalonate (DEEM)
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High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
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Ethanol
Procedure:
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Condensation: A mixture of 2-amino-6-methylpyridine and a slight molar excess of diethyl ethoxymethylenemalonate is heated at 120-130°C for approximately 2 hours. This step results in the formation of the intermediate, diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate, with the elimination of ethanol. The reaction can be monitored by thin-layer chromatography (TLC).
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Cyclization: The intermediate from the condensation step is added to a pre-heated high-boiling point solvent, such as Dowtherm A, at a temperature of approximately 250°C. The reaction mixture is maintained at this temperature for 15-30 minutes to facilitate the intramolecular cyclization, leading to the formation of the 1,8-naphthyridine ring system.
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Isolation and Purification: Upon cooling, the product, Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, precipitates from the reaction mixture. The solid is collected by filtration and washed with a suitable solvent, such as ethanol, to remove any remaining high-boiling solvent and other impurities. Further purification can be achieved by recrystallization from an appropriate solvent.
Biological Activities of the 1,8-Naphthyridine Scaffold
While specific quantitative biological data for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is not extensively reported in the literature, the 1,8-naphthyridine core is a well-established pharmacophore with a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of more complex and biologically active molecules, most notably nalidixic acid, a quinolone antibiotic.
Antimicrobial Activity
Many 1,8-naphthyridine derivatives exhibit potent antibacterial activity. The primary mechanism of action for many of these compounds, including the quinolone antibiotics derived from this scaffold, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Anti-inflammatory Activity
Certain derivatives of 1,8-naphthyridine have demonstrated anti-inflammatory properties. The mechanism for this activity can involve the modulation of key inflammatory signaling pathways. For instance, some 1,8-naphthyridine-2-carboxamide derivatives have been shown to suppress the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response.[1]
Anticancer Activity
The 1,8-naphthyridine scaffold is also being explored for its anticancer potential. Derivatives have been shown to exert cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of topoisomerase II, an enzyme vital for DNA replication in rapidly dividing cancer cells, and the inhibition of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), which are often overactive in cancer.[2]
| Derivative Class | Target Cancer Cell Lines | Reported IC₅₀ Values (μM) |
| 1,8-Naphthyridine-3-carboxamides | Breast (HBL-100), Oral (KB), Colon (SW-620) | 1.37 - 3.7[3] |
| 1-Propargyl-1,8-naphthyridine-3-carboxamides | Various cancer cell lines | Varies by compound[4] |
| Halogenated 1,8-naphthyridine-3-caboxamides | MIAPaCa, K-562 | 0.41 - 0.77[5] |
| 1,8-Naphthyridine-C-3'-heteroaryl derivatives | PA-1, SW620 | 0.41 - 1.4[5] |
Note: The IC₅₀ values are for various derivatives of the 1,8-naphthyridine scaffold and not for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate itself.
Conclusion
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a valuable heterocyclic compound, primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its synthesis is well-established through the Gould-Jacobs reaction. While direct biological data on this specific ester is limited, the broader 1,8-naphthyridine class of compounds demonstrates significant potential in the development of new antimicrobial, anti-inflammatory, and anticancer agents. Further research into the direct biological activities of this compound and the synthesis of novel derivatives is warranted to fully explore its therapeutic potential.
References
- 1. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]

